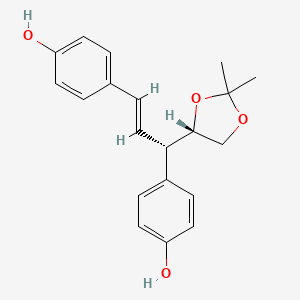
1-Bromo-2-methylpropane-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-methylpropane-d9 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a halogenated alkane, specifically a brominated derivative of 2-methylpropane. The presence of deuterium atoms makes it particularly useful in various scientific research applications, especially in the field of nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylpropane-d9 can be synthesized through the halogenation of 2-methylpropane-d9. The process typically involves the reaction of 2-methylpropane-d9 with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective bromination of 2-methylpropane-d9, and the product is purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-methylpropane-d9 undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions (S_N1 and S_N2): In these reactions, the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions (E1 and E2): These reactions result in the formation of alkenes. For example, the reaction with a strong base like potassium tert-butoxide can lead to the formation of 2-methylpropene.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium hydroxide, and various alkoxides. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are commonly used. The reactions are usually conducted at elevated temperatures to favor elimination over substitution.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted alkanes, such as alcohols, ethers, or amines.
Elimination Reactions: The primary product is 2-methylpropene.
Aplicaciones Científicas De Investigación
1-Bromo-2-methylpropane-d9 is widely used in scientific research due to its unique properties:
NMR Spectroscopy: The deuterium atoms in the compound make it an excellent internal standard for NMR spectroscopy, allowing for precise measurements and analysis of chemical structures.
Isotope Labeling: It is used in studies involving metabolic pathways and reaction mechanisms, where the deuterium atoms serve as tracers.
Organic Synthesis: The compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-methylpropane-d9 in chemical reactions involves the formation of a carbocation intermediate in S_N1 reactions or a concerted mechanism in S_N2 reactions. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the expulsion of the bromide ion.
Comparación Con Compuestos Similares
1-Bromo-2-methylpropane: The non-deuterated version of the compound, which behaves similarly in chemical reactions but lacks the benefits of deuterium labeling.
2-Bromo-2-methylpropane: Another brominated isomer with different reactivity due to the position of the bromine atom.
2-Chloro-2-methylpropane: A chlorinated analogue that undergoes similar reactions but with different reaction rates and conditions.
Uniqueness: 1-Bromo-2-methylpropane-d9 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and isotope labeling studies. This makes it particularly valuable in research applications where precise measurements and tracking of molecular transformations are required.
Propiedades
IUPAC Name |
1-bromo-1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFKOKELQSXIQ-CBZKUFJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
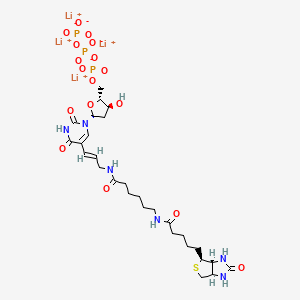
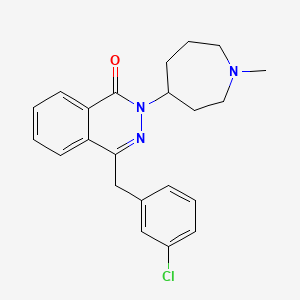
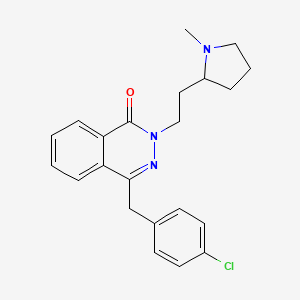
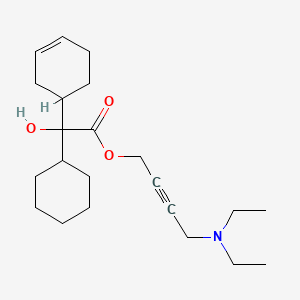
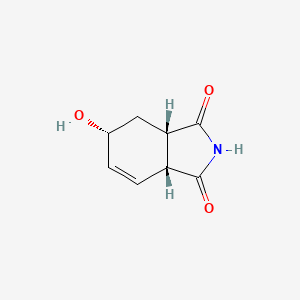

![Methyl (3aR,4R,7aR)-4-[(1S)-Hydroxy((4R)-2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B566084.png)
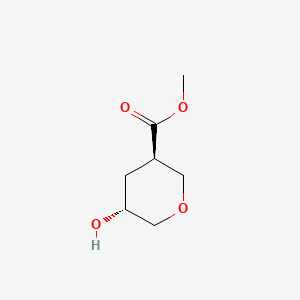
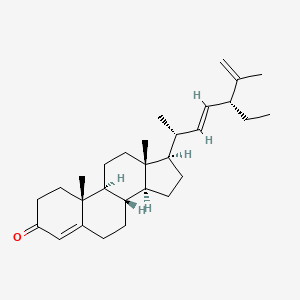
![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)
![2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566093.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)
